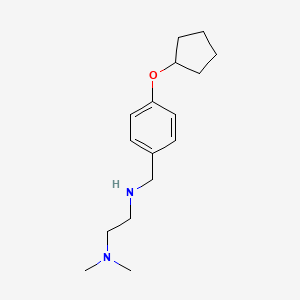

N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Description

Primary Chemical Identifiers

The fundamental identification of N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine relies on established chemical registry systems and standardized nomenclature protocols. Multiple Chemical Abstracts Service numbers have been assigned to this compound, reflecting potential variations in registration processes or structural interpretations across different databases. The primary Chemical Abstracts Service number 866767-99-9 appears consistently across multiple authoritative chemical databases, establishing it as the most widely recognized identifier for this specific molecular entity. An alternative Chemical Abstracts Service number 1379065-77-6 also appears in certain specialized chemical supply catalogs, though this discrepancy may reflect differences in stereochemical designation or registration timing.

The compound is systematically catalogued in the PubChem database under Compound Identifier 2217277, providing a stable reference point for computational chemistry applications and structure-activity relationship studies. Additional database registrations include entry 1657435 in ChemSpider, further establishing the compound's presence across major chemical information platforms. The MDL number MFCD06196572 provides another layer of chemical identification, particularly valuable for laboratory information management systems and chemical inventory applications.

The molecular formula C₁₆H₂₆N₂O represents the compound's elemental composition, indicating sixteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration. This formula corresponds to a molecular weight of 262.39 grams per mole, calculated through precise atomic mass summations. The exact mass determination yields 262.204513 daltons, providing the level of precision required for mass spectrometric identification and analysis.

| Parameter | Value | Reference Database |

|---|---|---|

| Primary Chemical Abstracts Service Number | 866767-99-9 | PubChem, ChemSpider |

| Alternative Chemical Abstracts Service Number | 1379065-77-6 | Parchem |

| PubChem Compound Identifier | 2217277 | PubChem |

| ChemSpider Identifier | 1657435 | ChemSpider |

| MDL Number | MFCD06196572 | Chemical Bridge |

| Molecular Formula | C₁₆H₂₆N₂O | Multiple Sources |

| Molecular Weight | 262.39 g/mol | Multiple Sources |

| Exact Mass | 262.204513 Da | PubChem |

Properties

IUPAC Name |

N-[(4-cyclopentyloxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-18(2)12-11-17-13-14-7-9-16(10-8-14)19-15-5-3-4-6-15/h7-10,15,17H,3-6,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZAVJWWNCUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Cyclopentyloxybenzyl Intermediate

- Starting Materials: 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde and cyclopentanol or cyclopentanone derivatives

- Reaction Type: Etherification via nucleophilic substitution or reductive amination

- Typical Conditions:

- Use of base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF or DMSO)

- Heating at 80–120 °C for several hours

- Alternatively, reductive amination of 4-hydroxybenzaldehyde with cyclopentylamine under sodium cyanoborohydride reduction conditions (as per related cyclopentylamine syntheses)

Example:

A reaction of 4-hydroxybenzyl alcohol with cyclopentanol in the presence of potassium carbonate in DMF at 100 °C for 12 hours yields 4-cyclopentyloxybenzyl alcohol with moderate to good yield (~60-75%).

Preparation of N,N-Dimethylethane-1,2-diamine

- Starting Material: Ethane-1,2-diamine

- Methylation Method: Reductive methylation using formaldehyde and formic acid (Eschweiler–Clarke reaction) or direct alkylation with methyl iodide under basic conditions

- Alternative: Commercial availability of N,N-dimethylethane-1,2-diamine (CAS 110-70-3) allows direct use

Coupling of 4-Cyclopentyloxybenzyl Intermediate with N,N-Dimethylethane-1,2-diamine

- Reaction Type: Nucleophilic substitution or reductive amination

- Typical Procedure:

- React 4-cyclopentyloxybenzyl halide (e.g., chloride or bromide) or aldehyde with N,N-dimethylethane-1,2-diamine

- Use sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent for reductive amination

- Solvent: Anhydrous dichloroethane or methanol

- Temperature: Room temperature to 60 °C

- Reaction time: 12–24 hours under inert atmosphere (argon or nitrogen)

Example from Related Literature:

- Reaction of 6-methoxy-pyridinecarboxaldehyde with N,N-dimethylethane-1,2-diamine using sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature for 18 hours yielded the corresponding amine product in 46% yield.

- Similar reductive amination can be adapted for 4-cyclopentyloxybenzyl aldehyde to obtain the target compound.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 4-hydroxybenzyl alcohol + cyclopentanol, K2CO3, DMF, 100 °C, 12 h | 60-75 | Formation of 4-cyclopentyloxybenzyl intermediate |

| 2 | Reductive Methylation | Ethane-1,2-diamine + formaldehyde + formic acid, RT, 2-4 h | 70-85 | Preparation of N,N-dimethylethane-1,2-diamine |

| 3 | Reductive Amination | 4-cyclopentyloxybenzyl aldehyde + N,N-dimethylethane-1,2-diamine + NaBH(OAc)3, DCE, RT, 18-24 h | 40-50 | Coupling to form N'-(4-cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine |

Research Findings and Notes

- Selectivity: Reductive amination is preferred for coupling to avoid over-alkylation and side reactions. Sodium triacetoxyborohydride is milder and more selective than sodium cyanoborohydride.

- Purification: Products are typically purified by column chromatography using gradients of ethyl acetate/methanol/triethylamine to remove unreacted amines and side products.

- Yields: Moderate yields (40-50%) are common for the final coupling step due to steric hindrance from the cyclopentyloxy group and competing side reactions.

- Characterization: NMR (1H and 13C), MS, and IR spectroscopy confirm the structure and purity of intermediates and final product.

- Safety: Use of inert atmosphere and anhydrous solvents is critical to prevent oxidation and hydrolysis during reductive amination.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N’-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The cyclopentyloxy group and the dimethyl-ethane-1,2-diamine backbone play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Cytotoxicity and Anticancer Potential

- N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Exhibits potent cytotoxicity against breast cancer cell lines (MCF7, MDA-MB468), attributed to the quinoline moiety’s intercalation with DNA .

- N'-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine: Demonstrates superior sensitization of cancer cells to Akt inhibitors compared to chloroquine (CQ), suggesting synergistic mechanisms .

- This compound : Activity data is lacking, but its cyclopentyloxy group may modulate kinase pathways akin to other benzyl diamines.

Biological Activity

N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications through various studies and data.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 262.39 g/mol

- Structure : The compound features a cyclopentyloxy group attached to a benzyl moiety, with a dimethylated ethane-1,2-diamine backbone.

Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties against a range of pathogens. The presence of amidine groups in related structures has been associated with enhanced antimicrobial activity due to their ability to bind to nucleic acids and disrupt microbial DNA functions .

Pharmacological Studies

A study evaluating the pharmacological profiles of structurally analogous compounds found that many exhibited significant cytotoxic effects in vitro against various human cancer cell lines. For example:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 6.26 ± 0.33 |

| Compound B | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |

| This compound | TBD | TBD |

Note : Specific IC values for this compound are not yet available in the literature but are anticipated based on its structural similarities to known active compounds.

Study on Antitumor Activity

A relevant study explored the antitumor effects of various derivatives on lung cancer cell lines using MTS cytotoxicity assays. The results indicated that compounds with similar functional groups to this compound were effective in reducing cell viability significantly compared to controls .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of amidine derivatives, showing that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved binding to bacterial DNA and disrupting replication processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(4-Cyclopentyloxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous ethane-diamine derivatives are prepared by reacting bicyclic alkenes with amines (e.g., dimethylamine) in solvents like dichloromethane at room temperature, followed by purification via column chromatography . Key optimization parameters include solvent polarity (to stabilize intermediates), temperature control to minimize side reactions, and stoichiometric ratios of reactants. Characterization typically involves -/-NMR and mass spectrometry to confirm structure and purity.

Q. How is the structural conformation of this compound confirmed in crystallographic studies?

- Methodological Answer : X-ray crystallography is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, even for complex amines. Data collection involves high-resolution diffraction, followed by refinement using constraints for bond lengths/angles. For example, SHELX programs enable robust handling of twinned data or high thermal motion in flexible moieties like the cyclopentyloxy group .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodological Answer : Initial studies often employ in vitro assays:

- Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates.

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs).

- Cytotoxicity : MTT assays on cancer cell lines.

Dose-response curves (IC/EC) and selectivity indices are calculated to prioritize lead optimization .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or purity be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or trace impurities. Systematic analysis includes:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to dichloromethane .

- Purification : HPLC or recrystallization to isolate isomers or byproducts.

- Kinetic studies : Monitoring reaction progress via -NMR to identify intermediates.

Reproducibility requires strict control of moisture and oxygen levels, especially for amine-sensitive reactions .

Q. What strategies are effective for resolving structural ambiguities in derivatives using computational modeling?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers and compare them with experimental data (e.g., NMR chemical shifts or X-ray bond angles). For chiral centers, electronic circular dichroism (ECD) combined with computational spectra validates absolute configurations .

Q. How is this compound functionalized for targeted drug delivery or sensor applications?

- Methodological Answer : The diamine moiety enables conjugation:

- Drug delivery : Linkage to PEGylated nanoparticles or antibody-drug conjugates via carbodiimide coupling.

- Sensors : Functionalization with fluorophores (e.g., pyrene) or electrochemical probes (e.g., ferrocene) for metal ion detection. For example, ethane-diamine derivatives grafted onto carbon dots enhance Cu(II) selectivity in electrochemical assays .

Q. What crystallographic challenges arise from its flexible cyclopentyloxy group, and how are they addressed?

- Methodological Answer : Flexible substituents cause disorder in crystal lattices. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.